molecular formula C26H28N6O4S2 B3016559 4-butoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393874-99-2

4-butoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B3016559
CAS RN: 393874-99-2
M. Wt: 552.67
InChI Key: HZISIIZNWHSQHA-UHFFFAOYSA-N
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Description

4-butoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H28N6O4S2 and its molecular weight is 552.67. The purity is usually 95%.
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Scientific Research Applications

  • Nematocidal Activity

    A study by Liu et al. (2022) investigated the nematocidal activities of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, related to the queried compound. These compounds showed significant activity against the Bursaphelenchus xylophilus, with two compounds demonstrating better efficacy than the commercial seed coating agent Tioxazafen (Liu, Wang, Zhou, & Gan, 2022).

  • Formation of Metabolites

    Mizutani, Yoshida, and Kawazoe (1994) studied the metabolism of nephro- or hepatotoxic thiazoles, including compounds structurally similar to the queried chemical. They identified thioamides as ring cleavage products, which may provide insights into the metabolic pathways and potential toxicity of similar compounds (Mizutani, Yoshida, & Kawazoe, 1994).

  • Antioxidant Ability

    Šermukšnytė et al. (2022) synthesized a compound closely related to the queried chemical and found it to possess a higher antioxidant ability than butylated hydroxytoluene. This suggests potential applications of similar compounds in oxidative stress-related conditions (Šermukšnytė et al., 2022).

  • Potential Anti-Cancer Activity

    Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, which is structurally similar to the queried compound. The study suggested that these compounds have potential anti-cancer properties, with specific focus on EGFR inhibitors (Karayel, 2021).

  • Antimicrobial Activities

    Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess good to moderate antimicrobial activities against various microorganisms. This implies potential applications in combating bacterial and fungal infections (Bektaş et al., 2007).

  • Inhibition of Cancer Cell Migration

    In 2022, Šermukšnytė and colleagues synthesized derivatives of 1,2,4-triazol-3-ylthioacetohydrazide and tested their cytotoxicity against various cancer cell lines. They found that some compounds were particularly cytotoxic against melanoma cells, suggesting potential applications in cancer treatment (Šermukšnytė et al., 2022).

properties

IUPAC Name

4-butoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4S2/c1-3-4-14-36-19-11-9-18(10-12-19)24(34)28-16-22-30-31-26(32(22)20-7-5-6-8-21(20)35-2)38-17-23(33)29-25-27-13-15-37-25/h5-13,15H,3-4,14,16-17H2,1-2H3,(H,28,34)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZISIIZNWHSQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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